

potential biological activities of 2-Methylpyridin-3-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methylpyridin-3-ol

Cat. No.: B140910

[Get Quote](#)

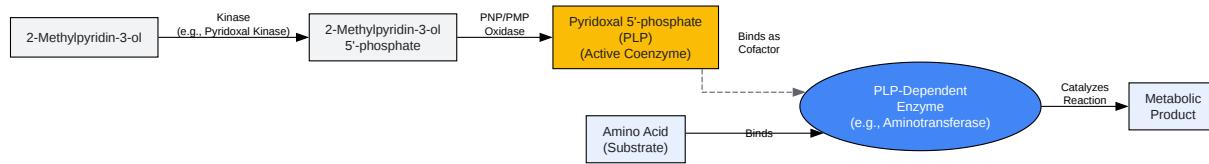
An In-Depth Technical Guide to the Potential Biological Activities of **2-Methylpyridin-3-ol**

Executive Summary

2-Methylpyridin-3-ol, a heterocyclic aromatic compound, is emerging as a molecule of significant interest in biological and pharmaceutical research. Structurally related to the vitamin B6 family, it possesses a range of potential biological activities, primarily centered on its role as a vitamin vitamer and its inherent antioxidant properties. This guide provides a comprehensive technical overview of **2-Methylpyridin-3-ol**, detailing its chemical characteristics, established and putative biological functions, and its utility as a synthetic precursor for novel therapeutics. We delve into the mechanistic underpinnings of its activity, provide validated experimental methodologies for its study, and offer insights into future research directions. This document is intended to serve as a foundational resource for researchers seeking to explore and harness the therapeutic potential of this versatile pyridine derivative.

Introduction and Molecular Profile

2-Methylpyridin-3-ol (also known as 3-hydroxy-2-methylpyridine) is a pyridine derivative characterized by a hydroxyl group at the 3-position and a methyl group at the 2-position.^{[1][2]} This substitution pattern is critical to its biological activity, particularly its similarity to pyridoxine, a common form of vitamin B6.^[3] The compound is a colorless to light yellow solid, moderately soluble in water and more readily soluble in organic solvents like ethanol.^[3]


Property	Value	Source
Molecular Formula	C ₆ H ₇ NO	[1] [2]
Molecular Weight	109.13 g/mol	[3] [4]
CAS Number	1121-25-1	[2] [4]
IUPAC Name	2-methylpyridin-3-ol	[4]
Melting Point	168-169 °C	[3]
Boiling Point	192-195 °C	[3]

Its presence has been reported in various natural sources, including certain species of *Streptomyces* and plants like *Astragalus mongholicus*.[\[4\]](#) However, for research and development, chemical synthesis remains the primary source.

Core Biological Activity: A Vitamin B6 Vitamer

A vitamer is one of several related chemical compounds that exhibit the biological activity of a particular vitamin, preventing deficiency symptoms.[\[5\]](#) Vitamin B6 is not a single molecule but a group of six interconvertible vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their 5'-phosphorylated forms (PNP, PLP, PMP).[\[6\]](#)[\[7\]](#) The most biologically active form is Pyridoxal 5'-phosphate (PLP), which acts as an essential coenzyme in over 100 enzymatic reactions, primarily in amino acid metabolism.[\[6\]](#)[\[7\]](#)

2-Methylpyridin-3-ol is recognized as a structural analogue and derivative of vitamin B6.[\[3\]](#) Its significance lies in its potential to be metabolized into the active coenzyme, PLP, within biological systems. This conversion pathway is crucial for its function.

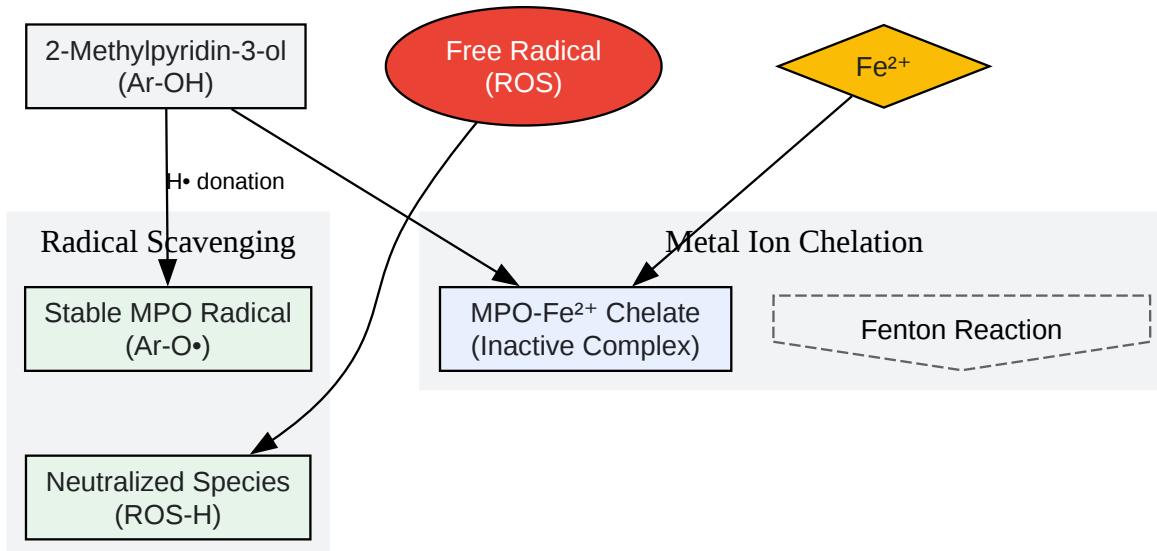
[Click to download full resolution via product page](#)

Caption: Putative metabolic pathway of **2-Methylpyridin-3-ol** to the active coenzyme PLP.

As a PLP precursor, **2-Methylpyridin-3-ol** is implicated in numerous critical metabolic processes:

- Amino Acid Metabolism: PLP is a cofactor for transaminases, decarboxylases, and racemases, which are vital for the synthesis and degradation of amino acids.[3][6]
- Neurotransmitter Synthesis: The synthesis of key neurotransmitters such as serotonin, dopamine, and GABA is catalyzed by PLP-dependent enzymes.[3][6]
- Gluconeogenesis: PLP participates in the generation of glucose from amino acids.[6]

Antioxidant and Cytoprotective Properties


A significant facet of the biological activity of **2-Methylpyridin-3-ol** and its analogues is their capacity to counteract oxidative stress. Derivatives like Mexidol (2-ethyl-6-methyl-3-hydroxypyridine succinate) are well-documented for their antioxidant and antihypoxant effects. [8] The antioxidant action of the 3-hydroxypyridine scaffold is generally attributed to two primary mechanisms.

Mechanism of Action

- Direct Radical Scavenging: The hydroxyl group on the pyridine ring can donate a hydrogen atom to neutralize highly reactive oxygen species (ROS), such as hydroxyl ($\bullet\text{OH}$) and

superoxide ($O_2^{\bullet-}$) radicals. This process interrupts the chain reactions of lipid peroxidation, protecting cell membranes from damage.[9]

- Metal Ion Chelation: These compounds can interact with and chelate transition metal ions, particularly ferrous iron (Fe^{2+}).[9] By sequestering Fe^{2+} , they prevent its participation in the Fenton reaction, a major source of cytotoxic hydroxyl radicals in the cell.

[Click to download full resolution via product page](#)

Caption: Dual antioxidant mechanisms of **2-Methylpyridin-3-ol**.

The antioxidant activity of 3-oxypyridine analogues has been shown to follow the order: mexidol > emoxipin > proxipin, highlighting that substitutions on the pyridine ring can modulate efficacy.[9] This provides a strong rationale for investigating **2-Methylpyridin-3-ol** and its novel derivatives for cytoprotective applications.

Synthetic Utility and Role in Drug Discovery

Beyond its intrinsic biological activities, **2-Methylpyridin-3-ol** is a valuable synthon, or molecular building block, in organic synthesis.[3] Its functionalized pyridine core is a key precursor for more complex heterocyclic structures, which are prevalent in medicinal chemistry.

- Precursor for Pyrimidines: It is a recognized starting material for the synthesis of substituted pyrimidines and fused heterocyclic systems like pyrido[2,3-d]pyrimidines. These scaffolds are structurally similar to nucleobases and are found in a wide array of biologically active compounds.[3]
- Intermediate for Pharmaceuticals and Agrochemicals: The compound serves as an intermediate in the production of various active pharmaceutical ingredients (APIs) and agrochemicals.[3] Its derivatives have been investigated for potential neuroprotective and antimicrobial properties.[3] For instance, related fluorinated methylpyridines are key intermediates in synthesizing treatments for cancer and infectious diseases.[10]

This synthetic versatility makes **2-Methylpyridin-3-ol** a valuable starting point for medicinal chemists aiming to develop new drugs by modifying its core structure to enhance potency, selectivity, and pharmacokinetic properties.

Methodologies for Investigation

To facilitate further research, this section provides validated, step-by-step protocols for the synthesis, purification, and biological evaluation of **2-Methylpyridin-3-ol**.

Chemical Synthesis Protocol

A well-documented method for preparing **2-Methylpyridin-3-ol** proceeds from 2-acetyl furan.[3]

Objective: To synthesize **2-Methylpyridin-3-ol** via a three-step transformation of 2-acetyl furan.

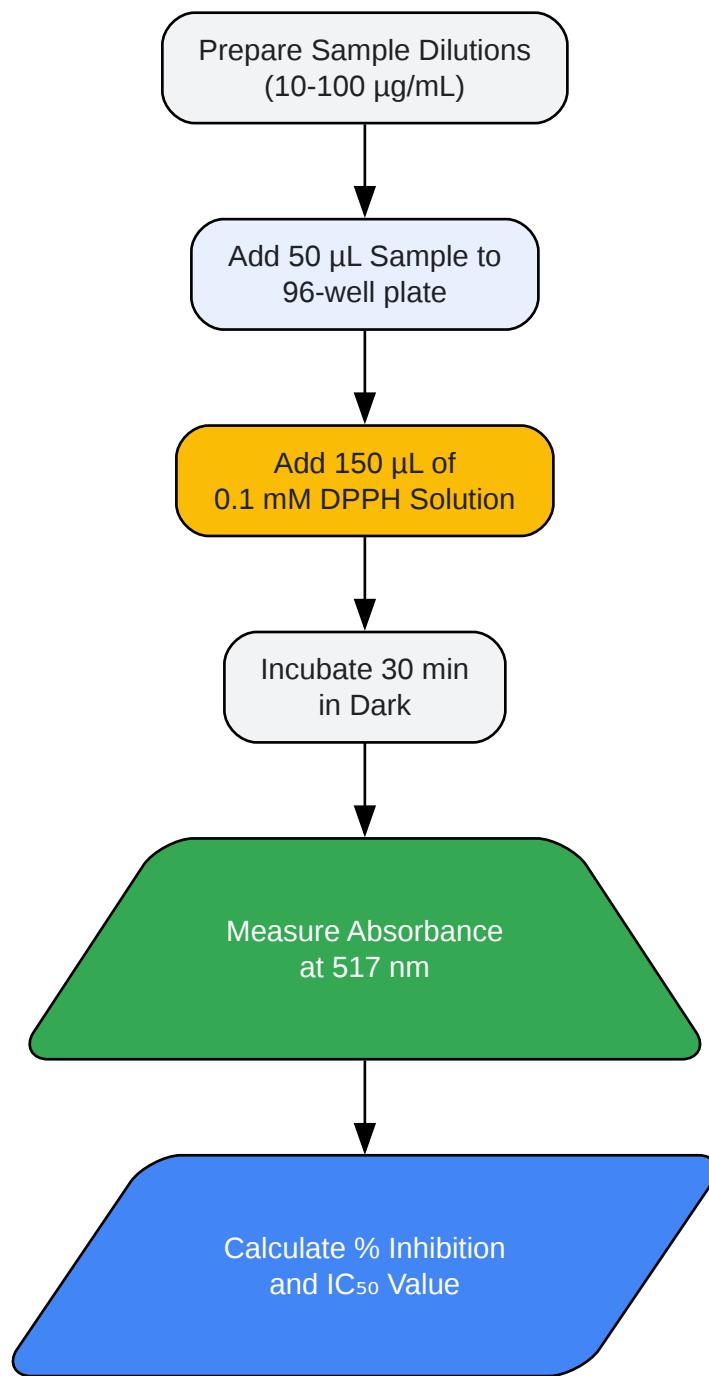
Materials: 2-acetyl furan, hydroxylamine hydrochloride, ethanol, water, Raney nickel alloy, sodium hydroxide.

Procedure:

- Step 1: Oxime Formation:
 - Dissolve 2-acetyl furan (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in an ethanol-water medium.
 - Stir the reaction mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

- Remove the solvent under reduced pressure and extract the oxime intermediate.
- Step 2: Reduction of the Oxime:
 - Prepare a solution of aqueous sodium hydroxide and ethanol.
 - Add the oxime intermediate from Step 1 to this solution.
 - Carefully add Raney nickel alloy portion-wise while monitoring the reaction temperature.
 - After the addition is complete, stir the mixture for 6-8 hours.
 - Filter the reaction mixture to remove the catalyst and concentrate the filtrate.
- Step 3: Oxidative Cyclization:
 - The crude product from the reduction step is subjected to an oxidation reaction (specific conditions may vary, often involving a mild oxidizing agent) to yield the final product, **2-Methylpyridin-3-ol**.
 - Purify the final compound using column chromatography or recrystallization.

Rationale: This synthetic route is advantageous due to its use of common, readily available reagents and its reliance on well-established reaction conditions, making it a reproducible method for laboratory-scale synthesis.^[3]


Protocol for Antioxidant Activity Assessment (DPPH Assay)

Objective: To quantify the free radical scavenging activity of **2-Methylpyridin-3-ol** using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow, which can be measured spectrophotometrically.^{[11][12]}

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **2-Methylpyridin-3-ol** (e.g., 1 mg/mL) in methanol.
 - Prepare a series of dilutions from the stock solution to obtain different concentrations (e.g., 10, 25, 50, 100 µg/mL).
 - Prepare a 0.1 mM DPPH solution in methanol. Keep this solution in the dark.
 - Ascorbic acid or Trolox can be used as a positive control.
- Assay Execution:
 - In a 96-well plate, add 50 µL of each sample dilution (or control).
 - Add 150 µL of the 0.1 mM DPPH solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement and Analysis:
 - Measure the absorbance at 517 nm using a microplate reader.
 - Calculate the percentage of radical scavenging activity using the formula: % Inhibition = $[(A_{control} - A_{sample}) / A_{control}] * 100$ where $A_{control}$ is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance with the sample.
 - Plot the % inhibition against the concentration and determine the IC_{50} value (the concentration required to scavenge 50% of the DPPH radicals).

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for the DPPH antioxidant assay.

Conclusion and Future Directions

2-Methylpyridin-3-ol presents a compelling profile for researchers in pharmacology and drug development. Its dual role as a vitamin B6 vitamer and an antioxidant provides a solid

foundation for its potential therapeutic applications in conditions associated with metabolic dysfunction and oxidative stress. Its utility as a chemical scaffold further enhances its value, opening avenues for the creation of novel derivatives with tailored biological activities.

Future research should focus on:

- In-depth Mechanistic Studies: Elucidating the specific enzymes that metabolize **2-Methylpyridin-3-ol** and quantifying its contribution to the cellular PLP pool.
- Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and safety studies are essential for any potential clinical translation.
- Broad-Spectrum Biological Screening: Evaluating the compound and its novel derivatives against a wider range of biological targets, including inflammatory pathways, neurodegenerative models, and microbial pathogens.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to identify the key structural features that maximize desired biological activities while minimizing off-target effects.

By systematically exploring these areas, the scientific community can fully unlock the therapeutic potential of **2-Methylpyridin-3-ol** and its chemical relatives.

References

- **2-Methylpyridin-3-ol** | C6H7NO | CID 70719 - PubChem. NIH. [\[Link\]](#)
- Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin | Request PDF.
- [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin]. PubMed. [\[Link\]](#)
- **2-METHYLPYRIDIN-3-OL** | CAS 1121-25-1.
- **2-Methylpyridin-3-ol** | C6H7NO | CID 70719 - PubChem. [\[Link\]](#)
- Flow Synthesis of 2-Methylpyridines via α -Methyl
- Vitamer. Wikipedia. [\[Link\]](#)
- Vitamin B6.
- Examples of VitB6 Vitamers and Their Derivatives | Download Table.
- **2-Methylpyridin-3-ol**. SIELC Technologies. [\[Link\]](#)

- An In Vitro and In Silico Study of Antioxidant Properties of Curcuminoid N-alkylpyridinium Salts: Initial Assessment of Their Antitumoral Properties. MDPI. [\[Link\]](#)
- Phytochemical: **2-Methylpyridin-3-ol**. CAPS. [\[Link\]](#)
- Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotin
- 2-Methylpyridine | C5H4N(CH3) | CID 7975. PubChem. [\[Link\]](#)
- 6-Amino-**2-methylpyridin-3-ol** | C6H8N2O | CID 13003121. PubChem. [\[Link\]](#)
- Quantification of the B6 vitamers in human plasma and urine in a study with pyridoxamine as an oral supplement. PubMed. [\[Link\]](#)
- Chemistry, Biological Activities, and Pharmacological Properties of Gastrodin: Mechanism Insights. PubMed. [\[Link\]](#)
- Organic Compounds with Biological Activity. MDPI. [\[Link\]](#)
- Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds. PMC - NIH. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Methylpyridin-3-ol | C6H7NO | CID 70719 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 2. 2-METHYLPYRIDIN-3-OL | CAS 1121-25-1 [\[matrix-fine-chemicals.com\]](http://matrix-fine-chemicals.com)
- 3. benchchem.com [\[benchchem.com\]](http://benchchem.com)
- 4. 2-Methylpyridin-3-ol | C6H7NO | CID 70719 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 5. Vitamer - Wikipedia [\[en.wikipedia.org\]](http://en.wikipedia.org)
- 6. Vitamin B6 | Linus Pauling Institute | Oregon State University [\[lpi.oregonstate.edu\]](http://lpi.oregonstate.edu)
- 7. researchgate.net [\[researchgate.net\]](http://researchgate.net)
- 8. researchgate.net [\[researchgate.net\]](http://researchgate.net)
- 9. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 10. nbinno.com [\[nbinno.com\]](http://nbinno.com)

- 11. An In Vitro and In Silico Study of Antioxidant Properties of Curcuminoid N-alkylpyridinium Salts: Initial Assessment of Their Antitumoral Properties [mdpi.com]
- 12. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [potential biological activities of 2-Methylpyridin-3-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140910#potential-biological-activities-of-2-methylpyridin-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com